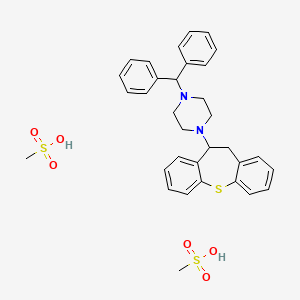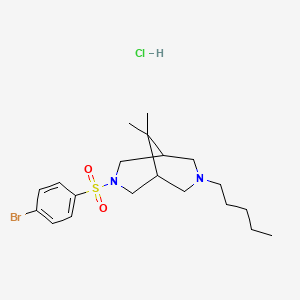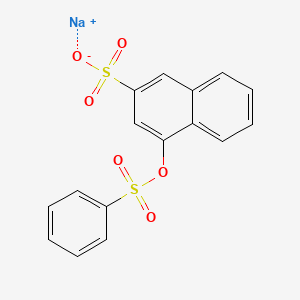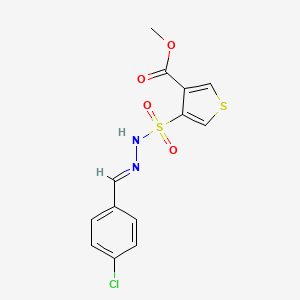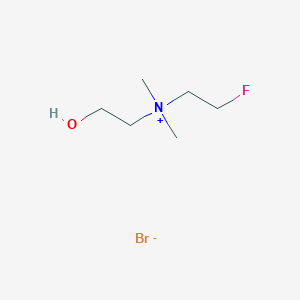
Fluoroethylcholine bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoroethylcholine bromide is a chemical compound with the molecular formula C6H15FNO.Br. It is a derivative of choline, where one of the ethyl groups is substituted with a fluorine atom. This compound is of significant interest in various fields, particularly in medical imaging and cancer research, due to its ability to act as a tracer in positron emission tomography (PET) scans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluoroethylcholine bromide can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of 2-bromo-1-fluoroethane with dimethylaminoethanol in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions and results in the formation of this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be automated using solid-phase extraction (SPE) techniques. This method involves the use of solid-phase cartridges to purify the intermediate and final products, avoiding the need for high-performance liquid chromatography (HPLC). This approach not only simplifies the production process but also ensures high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fluoroethylcholine bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom significantly influences the reactivity of the compound, making it suitable for specific applications in organic synthesis .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include dimethylaminoethanol and solvents like DMSO. The reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Oxidation and Reduction: These reactions can be carried out using standard oxidizing and reducing agents, such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution reactions primarily yield fluoroethylcholine derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Fluoroethylcholine bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.
Biology: The compound is utilized in studies involving cell membrane dynamics and choline metabolism.
Medicine: this compound is a valuable tracer in PET scans for cancer diagnosis, particularly in detecting prostate cancer.
Industry: The compound finds applications in the development of new diagnostic tools and therapeutic agents.
Wirkmechanismus
Fluoroethylcholine bromide exerts its effects by mimicking the natural substrate choline. It is actively transported into cells and phosphorylated by choline kinase. The phosphorylated form is then incorporated into the cell membrane as part of phosphatidylcholine. This process is particularly pronounced in cancer cells, which have an increased demand for choline due to rapid cell division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoromethylcholine: Another fluorinated choline derivative used in PET imaging.
Choline: The natural substrate for choline kinase, involved in cell membrane synthesis.
Ethylcholine: A non-fluorinated analog of fluoroethylcholine.
Uniqueness
Fluoroethylcholine bromide stands out due to its fluorine substitution, which enhances its stability and imaging properties. Compared to fluoromethylcholine, this compound offers better imaging contrast and longer half-life, making it more suitable for clinical applications .
Eigenschaften
CAS-Nummer |
733050-47-0 |
|---|---|
Molekularformel |
C6H15BrFNO |
Molekulargewicht |
216.09 g/mol |
IUPAC-Name |
2-fluoroethyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C6H15FNO.BrH/c1-8(2,4-3-7)5-6-9;/h9H,3-6H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DRXWLBAUYAQVLX-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CCO)CCF.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


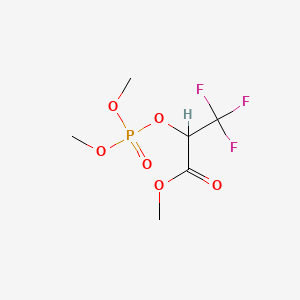

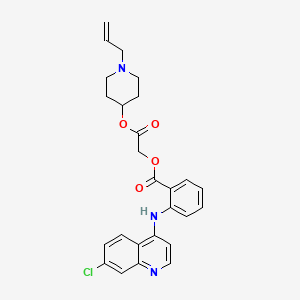

![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
